![molecular formula C15H23N7O4S B1191743 DS-6051B](/img/no-structure.png)
DS-6051B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
DS-6051B is an orally available inhibitor of the receptor tyrosine kinases C-ros oncogene 1 (ROS1) and the neurotrophic tyrosine receptor kinase (NTRK) types 1, 2 and 3, with potential antineoplastic activity. Upon oral administration, DS-6051b binds to and inhibits ROS1 and the NTRK family members. This inhibition leads to a disruption of ROS1- and NTRK-mediated signaling and eventually inhibits the growth of tumor cells that are overexpressing ROS1 and/or NTRKs. ROS1, overexpressed in certain cancer cells, plays a key role in cell growth and survival of cancer cells. NTRK mutations or rearrangements play a key role in cancer progression.
Scientific Research Applications
1. Efficacy in Non-Small Cell Lung Cancer (NSCLC)
DS-6051b, an oral tyrosine kinase inhibitor, has shown effectiveness in treating Japanese patients with NSCLC harboring ROS1 fusions. In a phase I study, DS-6051b demonstrated tolerability and efficacy, with a disease control rate of 100% and an objective response rate of 58.3% in patients with target lesions (Fujiwara et al., 2018).
2. Activity in Advanced Solid Tumors
DS-6051b has been studied in a first-in-human phase 1 study for its efficacy in subjects with advanced solid tumors harboring ROS1 or NTRK fusion genes. This study revealed partial responses in patients, indicating DS-6051b's potential as a therapeutic agent in diverse solid tumors (Papadopoulos et al., 2016).
3. Overcoming Resistance in ROS1-Positive Cancers
DS-6051b has been identified as a potent inhibitor for cancers with the ROS1-G2032R mutation, which is resistant to other treatments like crizotinib. This indicates its potential as a treatment option for patients with crizotinib-resistant ROS1-positive cancer (Katayama et al., 2019).
4. U.S. Phase I Study in Advanced Solid Tumors
In a U.S. phase I study, DS-6051b (Taletrectinib) was evaluated in patients with advanced solid tumors. This study confirmed the manageable toxicities at the maximum tolerated dose and preliminary efficacy in patients with crizotinib-refractory ROS1+ NSCLC (Papadopoulos et al., 2020).
properties
Product Name |
DS-6051B |
---|---|
Molecular Formula |
C15H23N7O4S |
SMILES |
Unknown |
Appearance |
Solid powder |
synonyms |
DS-6051B; DS 6051B; DS6051B.; Unknown |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.